
(2-bromo-4-methylphenyl)(4-methoxy-3-methylbenzyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-bromo-4-methylphenyl)(4-methoxy-3-methylbenzyl)amine, also known as BZA, is a chemical compound that has recently gained attention in scientific research. This compound belongs to the class of arylalkylamines and has shown promising results in various studies related to its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of (2-bromo-4-methylphenyl)(4-methoxy-3-methylbenzyl)amine involves its interaction with GPCRs, which leads to the activation of downstream signaling pathways. This, in turn, triggers various cellular responses such as changes in gene expression, ion channel activity, and protein phosphorylation. The exact mechanism of action of this compound is still under investigation, and further studies are needed to fully understand its mode of action.
Biochemical and Physiological Effects:
Studies have shown that this compound has a wide range of biochemical and physiological effects. It has been shown to modulate various neurotransmitter systems such as dopamine, serotonin, and norepinephrine. This compound has also been shown to have anxiolytic and antidepressant-like effects in animal models. In addition, this compound has been shown to modulate immune responses and has potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using (2-bromo-4-methylphenyl)(4-methoxy-3-methylbenzyl)amine in lab experiments is its high selectivity towards certain GPCRs. This makes it an ideal candidate for studying the function of these receptors in various physiological processes. However, the synthesis of this compound is a complex process that requires specialized equipment and expertise. In addition, the cost of obtaining this compound is relatively high, which may limit its use in certain research areas.
Direcciones Futuras
There are several future directions for research on (2-bromo-4-methylphenyl)(4-methoxy-3-methylbenzyl)amine. One area of interest is its potential applications in drug discovery. This compound has shown promising results as a ligand for certain GPCRs, and further studies are needed to fully explore its therapeutic potential. Another area of interest is its role in modulating immune responses. This compound has been shown to have anti-inflammatory effects, and further studies are needed to understand its mechanism of action and potential applications in the treatment of inflammatory diseases. Overall, this compound has shown great potential in various areas of scientific research and is a promising candidate for further investigation.
Métodos De Síntesis
The synthesis of (2-bromo-4-methylphenyl)(4-methoxy-3-methylbenzyl)amine involves the reaction of 2-bromo-4-methylphenylamine with 4-methoxy-3-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent and requires careful monitoring of the reaction conditions to obtain a high yield of the desired product.
Aplicaciones Científicas De Investigación
(2-bromo-4-methylphenyl)(4-methoxy-3-methylbenzyl)amine has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a ligand for G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins that play a crucial role in various physiological processes such as vision, taste, smell, and hormone regulation. This compound has been shown to exhibit high affinity and selectivity towards certain GPCRs, making it a potential candidate for drug discovery.
Propiedades
IUPAC Name |
2-bromo-N-[(4-methoxy-3-methylphenyl)methyl]-4-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO/c1-11-4-6-15(14(17)8-11)18-10-13-5-7-16(19-3)12(2)9-13/h4-9,18H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDPSLZFOCDZDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2=CC(=C(C=C2)OC)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

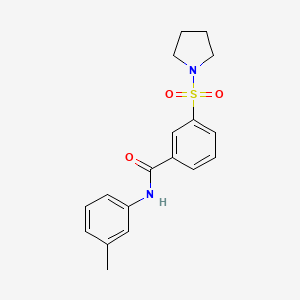
![N-[2-(acetylamino)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5783419.png)
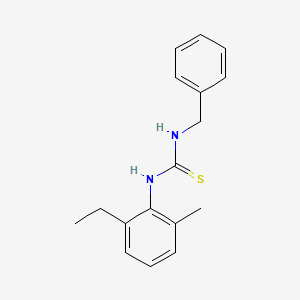
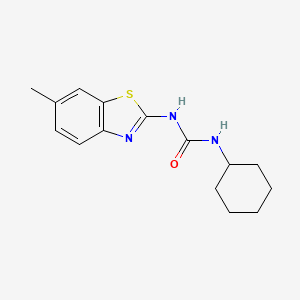


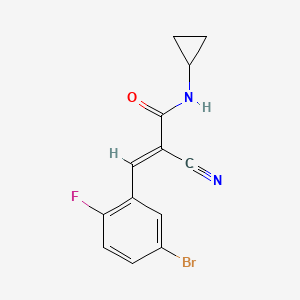
![2-benzyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5783449.png)
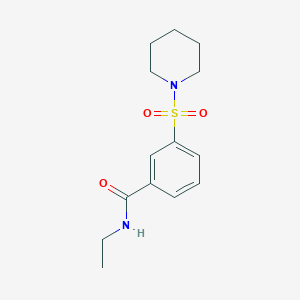
![N'-[(cyclohexylacetyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5783478.png)
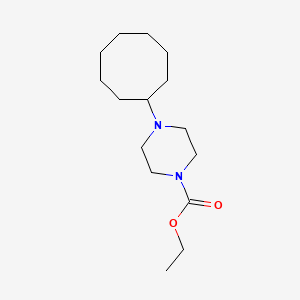
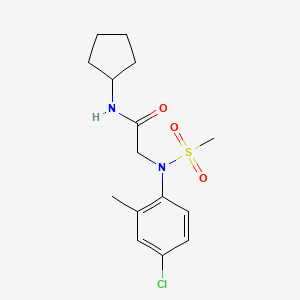
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(4-chloro-3-methylphenoxy)-2-methylpropanohydrazide](/img/structure/B5783492.png)
![4-chlorobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5783493.png)